
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from appropriately substituted benzene rings. One common synthetic route involves the formation of the benzofuran ring through the generation of the O–C2 or the C2–C3 bonds in the vital ring-closing step . The reaction conditions often include the use of n-BuLi (n-butyllithium) and N-formylpiperidine for formylation, followed by further transformations to introduce the ethyl and difluoro substituents .
Analyse Chemischer Reaktionen
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with other benzofuran derivatives, such as:
4,7-difluoro-2,3-dihydro-1H-inden-1-ol: Another fluorinated benzofuran derivative with similar structural features.
1H-Benz[f]indene-1,3(2H)-dione, 6,7-difluoro-:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H11F2NO/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7,9H,2,13H2,1H3 |
InChI-Schlüssel |
RLZZBXMGPKASMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C2=C(C=CC(=C2O1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



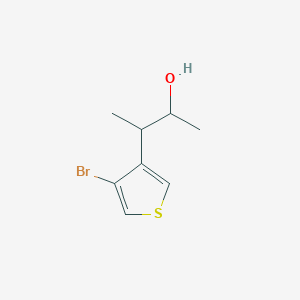

![(1R)-1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B15271644.png)
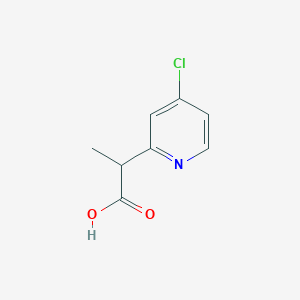
![2-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B15271652.png)
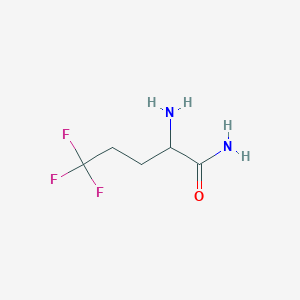
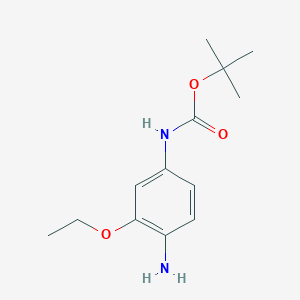
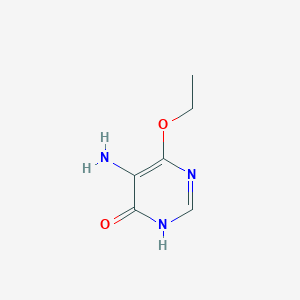

![2-[(But-2-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15271695.png)
![3-[(2,3-Dichlorophenyl)methoxy]azetidine](/img/structure/B15271699.png)


